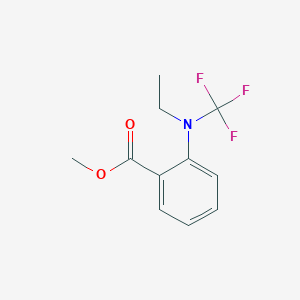
Methyl 2-(ethyl(trifluoromethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(ethyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl group, a trifluoromethyl group, and an amino group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethyl(trifluoromethyl)amino)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(ethyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(ethyl(trifluoromethyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Methyl 2-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Ethyl 2-(trifluoromethyl)amino)benzoate
Uniqueness
Methyl 2-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both an ethyl group and a trifluoromethyl group attached to the amino benzoate structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H12F3NO2 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
methyl 2-[ethyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-15(11(12,13)14)9-7-5-4-6-8(9)10(16)17-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MAPBRADKYDDXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


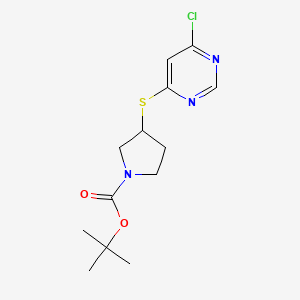
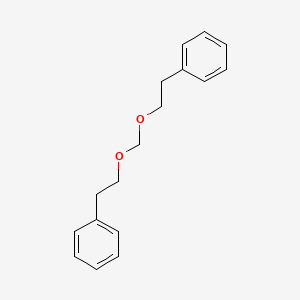
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
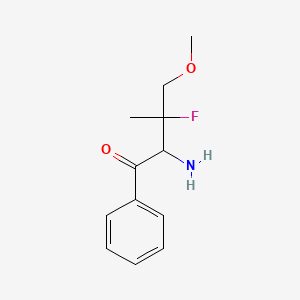
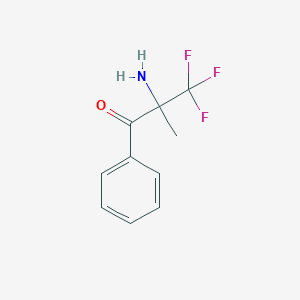
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)
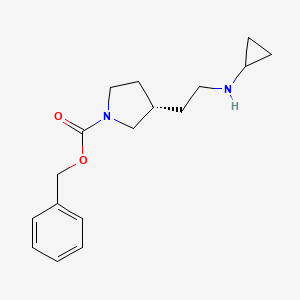
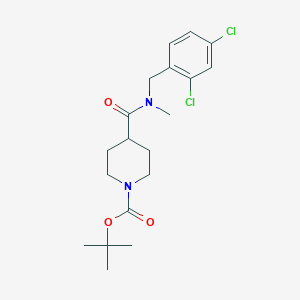
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
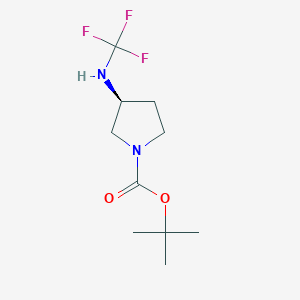
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
